molecular formula C11H15N3 B13924810 2-methyl-1-propyl-1H-benzimidazol-5-amine CAS No. 912763-59-8

2-methyl-1-propyl-1H-benzimidazol-5-amine

Cat. No.: B13924810
CAS No.: 912763-59-8
M. Wt: 189.26 g/mol
InChI Key: HVARBUKDORTRNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-propyl-1H-benzimidazol-5-amine typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-propyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-propyl-1H-benzimidazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-1-propyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-propyl-1H-benzimidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and propyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

912763-59-8

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-methyl-1-propylbenzimidazol-5-amine

InChI

InChI=1S/C11H15N3/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14/h4-5,7H,3,6,12H2,1-2H3

InChI Key

HVARBUKDORTRNQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1C=CC(=C2)N)C

Origin of Product

United States

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